![molecular formula C29H30N4O3S B2399308 4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115549-19-3](/img/structure/B2399308.png)
4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Overview
Description
The compound appears to contain a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry . The compound also contains a thioether group and an amide group, which could potentially influence its reactivity and properties.
Scientific Research Applications
Synthesis Techniques and Intermediates
The synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines demonstrates the foundational role of quinazoline derivatives in chemical synthesis. This process, involving the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, highlights the versatility of quinazoline scaffolds in creating complex molecules (White & Baker, 1990).
Antimicrobial and Anticonvulsant Activities
Quinazolinone derivatives have shown promising antimicrobial and anticonvulsant activities. A study synthesizing novel 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid highlighted their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant properties, showcasing the therapeutic potential of quinazolinone derivatives in treating neurological disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antioxidant Properties
Research into quinazolin derivatives has also revealed significant antioxidant properties. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one demonstrated exceptional scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases (Al-azawi, 2016).
Catalysis and Synthetic Applications
The use of palladium-catalyzed domino reactions for the synthesis of 4-phenylquinazolinones from o-aminobenzamides with benzyl alcohols in water illustrates innovative approaches to quinazolinone synthesis. This method, involving N-benzylation, benzylic C-H amidation, and dehydrogenation, highlights the efficiency and environmental friendliness of modern synthetic techniques (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Nanotechnology Applications
Functionalization of multi-walled carbon nanotubes (MWCNTs) with 4-hydroxyquinazoline via amide bonds showcases the intersection of organic chemistry and nanotechnology. The resulting MWCNT-quin compounds exhibited photo-electronic properties due to the attachment of 4-hydroxyquinazoline groups, suggesting potential applications in electronic devices and sensors (Tahermansouri, Mirosanloo, Keshel, & Gardaneh, 2016).
Mechanism of Action
properties
IUPAC Name |
4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-4-13-30-27(35)22-11-9-21(10-12-22)17-33-28(36)24-7-5-6-8-25(24)32-29(33)37-18-26(34)31-23-15-19(2)14-20(3)16-23/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZIUGJQNIXURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |
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